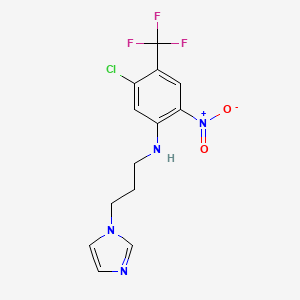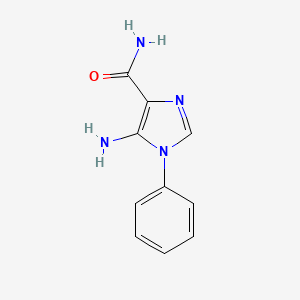
4-Chloro-3,5-dimethylanisole
概要
説明
4-Chloro-3,5-dimethylanisole is a chemical compound with the molecular formula C9H11ClO. It has a molecular weight of 170.64 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3,5-dimethylanisole include a molecular weight of 170.64 . Other properties such as melting point, boiling point, and density are not directly mentioned in the available literature.科学的研究の応用
Solar Cell Applications
4-Chloro-3,5-dimethylanisole has been explored in the field of solar cell applications. A study by Mathiyalagan et al. (2021) focused on the molecular structure and vibrational analysis of 3,5-Dimethylanisole, a compound similar to 4-Chloro-3,5-dimethylanisole, using Density Functional Theory (DFT). They analyzed the electronic spectra and Non-Linear Optical (NLO) properties, which are relevant for solar cell applications. This study demonstrates the potential of such compounds in renewable energy technologies (Mathiyalagan, Manimaran, Muthu, & Rajakantham, 2021).
Microwave Spectroscopy
Another area of application is in microwave spectroscopy. Ferres et al. (2019) conducted a study on 3,4-dimethylanisole, closely related to 4-Chloro-3,5-dimethylanisole, focusing on its large amplitude motions using microwave spectroscopy. This kind of research is crucial in understanding the molecular dynamics and properties of such compounds (Ferres, Cheung, Stahl, & Nguyen, 2019).
Antibacterial Properties
Derivatives of 4-Chloro-3,5-dimethylanisole have been studied for their antibacterial properties. A study by Zaooli et al. (2019) synthesized various derivatives using the Suzuki reaction and tested them against different bacterial strains, demonstrating the potential of these compounds in medical applications (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).
Photocycloaddition Reactions
The compound also finds application in photocycloaddition reactions. Jans et al. (1982) studied the photocycloaddition of ethylvinylether and cyclopentene to 3,5-dimethylanisole, leading to derivatives that have potential applications in organic synthesis and material science (Jans, Dijk-Knepper, Cornelisse, & Kruk, 1982).
Environmental Applications
In the environmental sector, 4-Chloro-3,5-dimethylanisole (PCMX) has been evaluated for its degradation in water treatment processes. Li et al. (2020) explored UV and UV/persulfate processes for the removal of PCMX from water, highlighting the significance of this research in addressing environmental pollution and water treatment (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).
特性
IUPAC Name |
2-chloro-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKNQQCTKKHCHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344644 | |
| Record name | 4-CHLORO-3,5-DIMETHYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dimethylanisole | |
CAS RN |
6981-15-3 | |
| Record name | 2-Chloro-5-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6981-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-3,5-DIMETHYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-5-methoxy-1,3-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

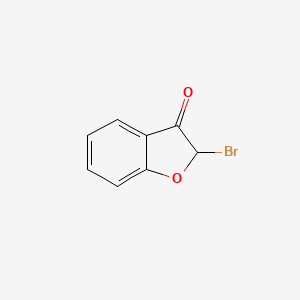
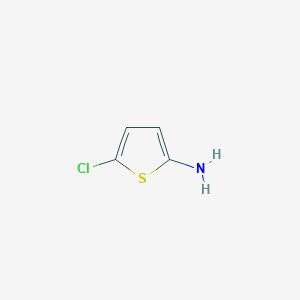

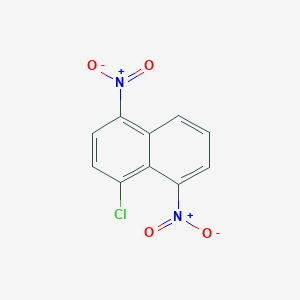
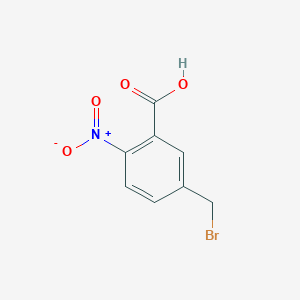
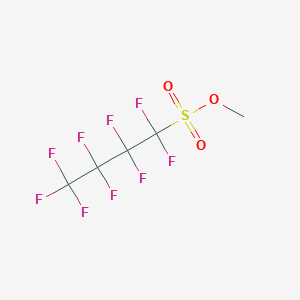


![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)
